Essentiality of Cyclodextrin Complexation for Benexate's In Vivo Anti-Ulcer Activity
Benexate alone is virtually inactive; its therapeutic efficacy is entirely contingent on its formulation as a β-cyclodextrin inclusion complex [1]. While uncomplexed benexate or a physical mixture with β-cyclodextrin showed no significant inhibition of HCl-ethanol-induced ulcer formation in rats, the benexate·CD complex 'extremely inhibited' ulcer formation [1]. This is a critical, quantifiable differentiator not shared by many other gastric mucosal protectants like rebamipide or teprenone.
| Evidence Dimension | Inhibition of HCl-ethanol-induced ulcer formation |
|---|---|
| Target Compound Data | Extremely inhibited ulcer formation |
| Comparator Or Baseline | Benexate alone or physical mixture of benexate + β-CD |
| Quantified Difference | No significant inhibition for benexate or physical mixture; strong inhibition for benexate·CD |
| Conditions | Oral administration to rats; HCl-ethanol induced ulcer model |
Why This Matters
This data proves that the β-cyclodextrin complex is not an optional excipient but a functional necessity for benexate's efficacy, directly impacting procurement decisions regarding the correct active pharmaceutical ingredient (API) form.
- [1] Muranushi N, et al. Studies on benexate.CD: effect of inclusion compound formation on the antiulcer activity of benexate, the effective ingredient of benexate.CD. Nihon Yakurigaku Zasshi. 1988 Jun;91(6):377-83. View Source
